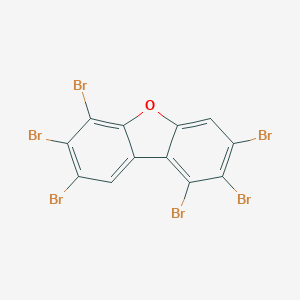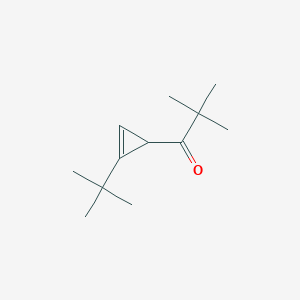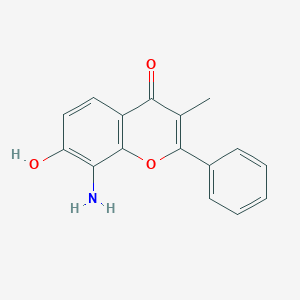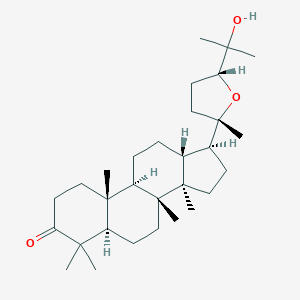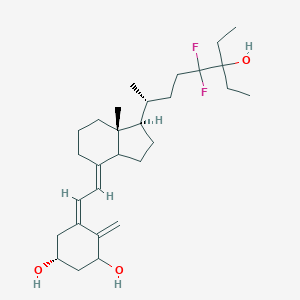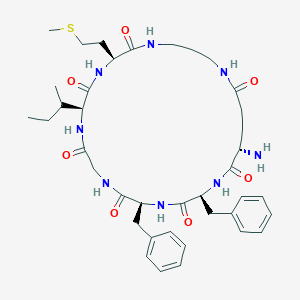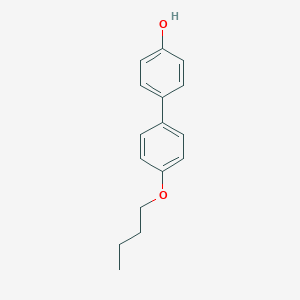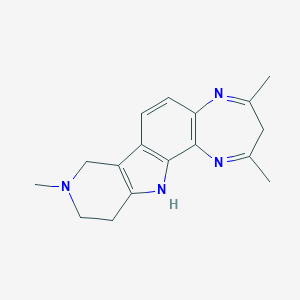
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications. This compound is commonly known as Gelsemine, and it is found in the plant Gelsemium elegans, which is native to East Asia.
Wirkmechanismus
The mechanism of action of Gelsemine is not fully understood, but it is believed to act on the nervous system. Gelsemine has been shown to bind to the GABA-A receptor and modulate its activity, leading to a decrease in neuronal excitability.
Biochemische Und Physiologische Effekte
Gelsemine has several biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Gelsemine has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Gelsemine in lab experiments is its high potency and specificity. Gelsemine has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using Gelsemine is its complex synthesis process, which can make it difficult and expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on Gelsemine. One area of research is in the development of new cancer therapies that utilize Gelsemine's anti-cancer properties. Another area of research is in the development of new drugs that target the GABA-A receptor, which could lead to the development of new treatments for anxiety and insomnia.
In conclusion, Gelsemine is a promising compound with several potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive candidate for further research. While there are still many unknowns about its mechanism of action and potential side effects, continued research on Gelsemine could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of Gelsemine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative and an aldehyde, followed by cyclization to form the pyrrolo-benzodiazepine ring system.
Wissenschaftliche Forschungsanwendungen
Gelsemine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that Gelsemine has potent anti-cancer activity and can induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
107369-99-3 |
|---|---|
Produktname |
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- |
Molekularformel |
C17H20N4 |
Molekulargewicht |
280.37 g/mol |
IUPAC-Name |
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3 |
InChI-Schlüssel |
OBGCEHRBOHPYDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Kanonische SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Andere CAS-Nummern |
107369-99-3 |
Synonyme |
2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
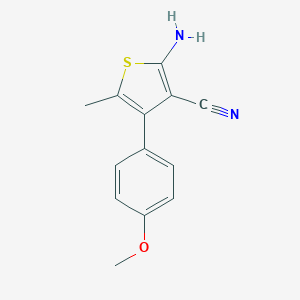
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
